N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Overview
Description
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide is a derivative of chitosan, a natural biopolymer derived from chitin, which is found in the exoskeletons of crustaceans and insects, as well as in the cell walls of some fungi. This compound is produced through the carboxymethylation of chitosan, which significantly enhances its solubility in water and broadens its range of applications. This compound exhibits excellent biocompatibility, biodegradability, and various biological activities, making it a valuable material in numerous fields, including medicine, agriculture, and environmental science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chitosan, N-(carboxymethyl) involves the carboxymethylation of chitosan. This process typically includes the following steps:
Dissolution of Chitosan: Chitosan is dissolved in an aqueous solution of acetic acid.
Carboxymethylation Reaction: Sodium monochloroacetate is added to the chitosan solution, and the reaction is carried out under alkaline conditions (pH 8-10) at a temperature of 60-70°C for several hours.
Purification: The reaction mixture is neutralized, and the product is precipitated by adding ethanol. .
Industrial Production Methods
Industrial production of chitosan, N-(carboxymethyl) follows similar steps but on a larger scale. The process involves the use of industrial reactors for the carboxymethylation reaction, followed by filtration, washing, and drying steps to obtain the final product. The degree of substitution (DS) and the molecular weight of the product can be controlled by adjusting the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehyde or carboxyl groups.
Reduction: Reduction reactions can convert the carboxyl groups to hydroxyl groups.
Substitution: The amino and hydroxyl groups in chitosan, N-(carboxymethyl) can undergo substitution reactions with various reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted chitosan derivatives, which can have enhanced properties for specific applications .
Scientific Research Applications
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide has a wide range of scientific research applications, including:
Medicine: It is used in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and biodegradability
Agriculture: It is used as a plant growth promoter and in the formulation of biopesticides.
Environmental Science: It is used in water treatment for the removal of heavy metals and other contaminants.
Food Industry: It is used as a food preservative and in packaging materials due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of chitosan, N-(carboxymethyl) involves several pathways:
Antimicrobial Activity: The polycationic nature of chitosan, N-(carboxymethyl) allows it to interact with the negatively charged microbial cell membranes, leading to cell lysis.
Drug Delivery: It enhances drug permeation through biological membranes by interacting with the cell membrane and opening tight junctions.
Wound Healing: It promotes wound healing by stimulating the proliferation of fibroblasts and the formation of extracellular matrix.
Comparison with Similar Compounds
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide can be compared with other chitosan derivatives such as:
O-carboxymethyl chitosan: Similar to chitosan, N-(carboxymethyl), but with carboxymethyl groups attached to the hydroxyl groups instead of the amino groups.
N,O-carboxymethyl chitosan: Contains carboxymethyl groups on both the amino and hydroxyl groups, offering a combination of properties from both N-carboxymethyl and O-carboxymethyl chitosan.
Hydroxypropyl chitosan: Modified with hydroxypropyl groups, providing enhanced solubility and flexibility.
This compound is unique due to its specific modification, which provides a balance of solubility, biocompatibility, and biological activity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
N-[5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O14/c1-5(27)23-11-15(31)17(36-19-10(22)13(29)12(28)6(2-24)34-19)8(4-26)35-20(11)37-16-7(3-25)33-18(32)9(21)14(16)30/h6-20,24-26,28-32H,2-4,21-22H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNQXZLWHDQLRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)O)CO)CO)OC3C(C(C(C(O3)CO)O)O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83512-85-0 |
Source
|
Record name | 83512-85-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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